Mortatarin G

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

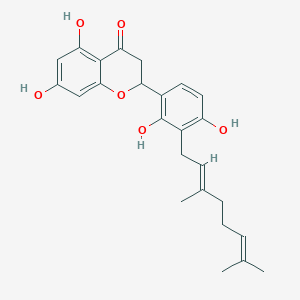

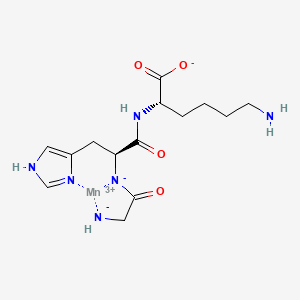

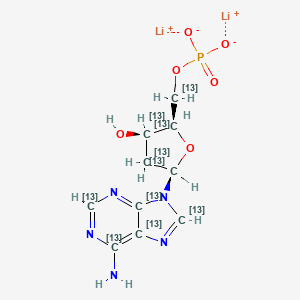

La Mortatarin G est un composé flavonoïde prénylé qui peut être isolé des feuilles de mûrier. Il présente une activité inhibitrice significative de l'α-glucosidase, avec une valeur de CI50 de 20,4±1,4 μM

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La Mortatarin G est généralement isolée de sources naturelles, en particulier des feuilles de mûrier. Le processus d'isolement implique une extraction par solvant suivie de techniques chromatographiques pour purifier le composé . Les voies de synthèse détaillées de la this compound ne sont pas largement documentées, car elle est principalement obtenue par extraction naturelle.

Méthodes de production industrielle

La production industrielle de la this compound impliquerait probablement une extraction à grande échelle à partir de feuilles de mûrier, suivie d'une purification à l'aide de méthodes chromatographiques avancées. Le processus devrait être optimisé en termes de rendement et de pureté pour répondre aux normes industrielles.

Analyse Des Réactions Chimiques

Types de réactions

La Mortatarin G subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans la structure flavonoïde.

Réduction : Les réactions de réduction peuvent modifier les doubles liaisons au sein des chaînes latérales prénylées.

Substitution : Les réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation de dérivés différents.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénoalcanes sont utilisés en conditions basiques ou acides.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound, chacun ayant des activités biologiques potentiellement différentes.

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique :

Chimie : Elle est étudiée pour ses propriétés chimiques uniques et son potentiel en tant que précurseur pour la synthèse d'autres composés bioactifs.

Biologie : La this compound est étudiée pour son rôle dans l'inhibition de l'α-glucosidase, une enzyme impliquée dans le métabolisme des glucides.

Médecine : En raison de son activité inhibitrice de l'α-glucosidase, la this compound est explorée comme un agent thérapeutique potentiel pour la prise en charge du diabète.

Mécanisme d'action

La this compound exerce ses effets principalement par l'inhibition de l'α-glucosidase. Cette enzyme est responsable de la dégradation des glucides en glucose, et son inhibition entraîne une réduction de l'absorption du glucose dans les intestins. Les cibles moléculaires comprennent le site actif de l'α-glucosidase, où la this compound se lie et empêche l'enzyme de catalyser son substrat .

Applications De Recherche Scientifique

Mortatarin G has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.

Biology: this compound is investigated for its role in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism.

Medicine: Due to its α-glucosidase inhibitory activity, this compound is explored as a potential therapeutic agent for managing diabetes.

Mécanisme D'action

Mortatarin G exerts its effects primarily through the inhibition of α-glucosidase. This enzyme is responsible for breaking down carbohydrates into glucose, and its inhibition results in reduced glucose absorption in the intestines. The molecular targets include the active site of α-glucosidase, where this compound binds and prevents the enzyme from catalyzing its substrate .

Comparaison Avec Des Composés Similaires

Composés similaires

- Mulberrofuran G

- Albanol B

- Kuwanon G

Unicité

La Mortatarin G est unique en raison de sa structure prénylée spécifique, qui contribue à sa puissante activité inhibitrice de l'α-glucosidase. Comparée à des composés similaires comme le Mulberrofuran G, l'Albanol B et le Kuwanon G, la this compound présente une affinité de liaison et une puissance inhibitrice distinctes .

Propriétés

Formule moléculaire |

C25H28O6 |

|---|---|

Poids moléculaire |

424.5 g/mol |

Nom IUPAC |

2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+ |

Clé InChI |

QNPMSYLDWCXEOI-VIZOYTHASA-N |

SMILES isomérique |

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C |

SMILES canonique |

CC(=CCCC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)